An In-depth Technical Guide to tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
An In-depth Technical Guide to tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a saturated bicyclic heterocyclic amine. Its rigid pyrrolo[3,4-c]pyrrole core structure makes it a valuable scaffold and a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
This compound and its derivatives have been investigated for their potential as pharmacological agents. Their structural similarity to known bioactive compounds facilitates the design of new drugs for various diseases. The core structure can be found in molecules targeting proteins such as retinol-binding protein 4 (RBP4) and 5-HT2C receptors.[1] Furthermore, derivatives have been explored in anticancer research and neuropharmacology due to their potential to interact with neurotransmitter systems.
Chemical and Physical Properties
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate exists as different stereoisomers, with the cis- and meso-forms being commonly referenced. It is important for researchers to note the specific isomer being used, as this can significantly impact the outcome of a chemical reaction or the biological activity of the resulting derivatives.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 141449-85-6 (unspecified stereochemistry), 250275-15-1 (cis-isomer), 250275-15-1 (meso-isomer) |
| Synonyms | 2-Boc-hexahydropyrrolo[3,4-c]pyrrole, tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate |
Table 2: Physicochemical Properties (Computed)
| Property | Value |
| XLogP3 | 0.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 212.15247768 g/mol |
| Topological Polar Surface Area | 32.9 Ų |
| Appearance | White to light yellow powder or crystals |
Synthesis and Experimental Protocols
The synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a multi-step process. A common route involves the deprotection of a dibenzylated precursor. Below is a detailed experimental protocol for the synthesis of the cis-isomer.
Synthesis of cis-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
This protocol describes the synthesis starting from tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
Experimental Protocol:
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Reaction Setup: To a solution of tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol) in methanol (50 mL), add 10% Palladium hydroxide on carbon (Pd(OH)₂/C) (0.5 g).
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Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (60 psi).
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Reaction Conditions: Stir the mixture at 60 °C overnight.
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Work-up: After the reaction is complete, cool the mixture to room temperature.
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Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentration: Concentrate the filtrate under reduced pressure.
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Product: The resulting product is tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate as a colorless oil (Yield: 2.3 g, 66%).
Caption: Synthetic pathway for cis-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The rigid bicyclic core of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate serves as a valuable 3D scaffold for the synthesis of novel therapeutic agents. The Boc-protected nitrogen can be deprotected to allow for further chemical modifications, while the other nitrogen atom can be functionalized to introduce diverse substituents. This versatility has led to its use in the development of a wide range of compounds with various biological activities.
Derivatives of this core structure have shown promise in several therapeutic areas:
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Anticancer Agents: The scaffold has been incorporated into molecules designed to inhibit cancer cell proliferation.
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Neuropharmacological Agents: Its ability to serve as a backbone for compounds that interact with receptors in the central nervous system makes it a target for treating neurological disorders.
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Antiviral and Antibacterial Agents: The pyrrolo[3,4-c]pyrrole core is present in compounds with demonstrated activity against various pathogens.
The general workflow for utilizing this scaffold in drug discovery involves several key steps, from the initial functionalization of the core to the biological evaluation of the final compounds.
Caption: Workflow illustrating the use of the scaffold in drug discovery.
Safety and Handling
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. It is advised to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a fundamentally important building block for the synthesis of complex and biologically active molecules. Its rigid, three-dimensional structure and the presence of a versatile Boc-protecting group make it an attractive scaffold for medicinal chemists. The continued exploration of this core structure is likely to lead to the discovery of novel therapeutic agents for a variety of diseases. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their drug discovery and development endeavors.
